molecular formula C11H9NO3 B3723642 (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one

Cat. No.: B3723642
M. Wt: 203.19 g/mol
InChI Key: PKODRBKVKTZMCR-UXBLZVDNSA-N
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Description

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzylidene group attached to a hydroxyphenyl moiety, along with an oxazole ring, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 3-methyl-1,2-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzylidene derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of (4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxybenzylidene imidazolinone: Similar structure but with an imidazolinone ring instead of an oxazole ring.

    4-hydroxybenzylidene thiazolidinone: Contains a thiazolidinone ring, offering different chemical properties.

    4-hydroxybenzylidene pyrazolone: Features a pyrazolone ring, which can affect its reactivity and biological activity.

Uniqueness

(4E)-4-(4-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one is unique due to its specific combination of a hydroxybenzylidene group and an oxazole ring

Properties

IUPAC Name

(4E)-4-[(4-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-10(11(14)15-12-7)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODRBKVKTZMCR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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